Steroidogenic Dose-Response Pattern
ACTH (18-39) human TFA is functionally distinct from the full-length hormone ACTH (1-39) as it lacks the N-terminal sequence necessary for MC2R activation [1]. While ACTH (1-39) is a potent agonist with an EC50 of 57 pM at the mouse MC2R expressed in HeLa cells [2], ACTH (18-39) shows no such activity. This is because its sequence corresponds to the C-terminal CLIP fragment, which does not contain the 'message' sequence (HFRW) required for receptor activation [3].
| Evidence Dimension | MC2R Functional Activity (cAMP/Corticosterone Production) |
|---|---|
| Target Compound Data | No significant agonist activity |
| Comparator Or Baseline | ACTH (1-39): EC50 = 57 pM |
| Quantified Difference | Non-agonist vs. Potent Agonist |
| Conditions | HeLa cells expressing cloned mouse MC2R [2]; Isolated adrenal cortex cells [1] |
Why This Matters
This functional divergence is critical for experiments requiring a specific MC2R agonist (use ACTH 1-39) versus a non-steroidogenic ACTH fragment for studying central effects or acting as a negative control (use ACTH 18-39).
- [1] Sayers, G., & Seelig, S. (n.d.). Isolated adrenal cortex cells acth agonists partial agonists antagonists cyclic amp and corticosterone production. Retrieved from https://explore.openaire.eu/search/publication?articleId=doi_dedup___::df8889e974f94ddd9519388a6293b2fc View Source
- [2] ACTH (1-39) (trifluoroacetate salt). (n.d.). GlpBio. Retrieved from https://www.glpbio.com/kr/acth-1-39-trifluoroacetate-salt.html View Source
- [3] From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective. (2017). Frontiers in Endocrinology. Retrieved from https://www.frontiersin.org/articles/10.3389/fendo.2017.00013/full View Source
